N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core fused with a thiophene-2-carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate to form the pyrazolo[3,4-b]pyridine core . This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of certain enzymes or receptors involved in disease pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential use in drug development.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene-2-carboxamide derivatives: These compounds have the thiophene-2-carboxamide moiety but differ in their core structures, resulting in different reactivity and applications.
Uniqueness
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide is unique due to the combination of the pyrazolo[3,4-b]pyridine core and the thiophene-2-carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H12N4OS |
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Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-6-9-11(16-17(2)12(9)14-8)15-13(18)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,18) |
InChI Key |
MNZAIJSKQFKFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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